![molecular formula C15H19NO3 B14629742 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- CAS No. 55755-86-7](/img/structure/B14629742.png)
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidinedione core and a phenyl group substituted with a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- typically involves the reaction of a pyrrolidinedione derivative with a phenyl compound substituted with a 2-methylpropoxy group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the phenyl group.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: A related compound with a similar pyrrolidinedione core but different substituents.
2,5-Pyrrolidinedione, 3-phenyl-: Another similar compound with a phenyl group but lacking the 2-methylpropoxy substitution.
Uniqueness
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
CAS No. |
55755-86-7 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-methyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)9-19-12-6-4-11(5-7-12)15(3)8-13(17)16-14(15)18/h4-7,10H,8-9H2,1-3H3,(H,16,17,18) |
InChI Key |
UQHOLWAPQAEPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(CC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

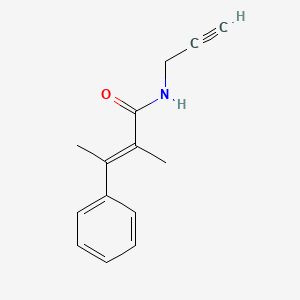
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
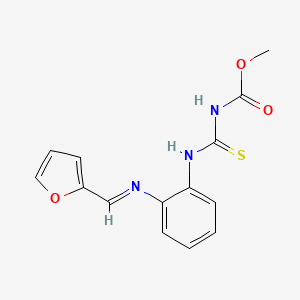


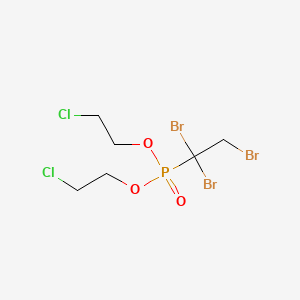
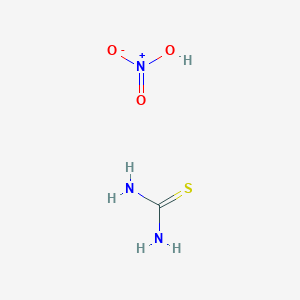


![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
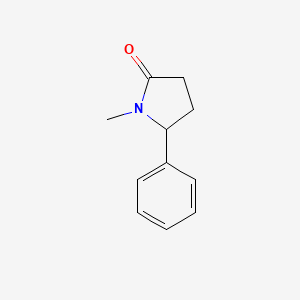
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
